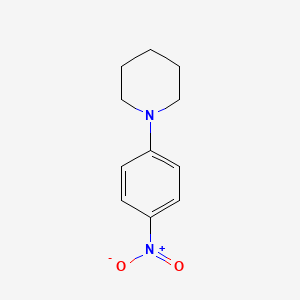

1-(4-Nitrophenyl)piperidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPLAXFUDTWHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215942 | |

| Record name | 1-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6574-15-8 | |

| Record name | 1-(4-Nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6574-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE, 1-(4-NITROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRZ5EYH8V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)piperidine is a substituted aromatic piperidine that holds significance as a versatile chemical intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectral analysis, and a well-documented experimental protocol for its synthesis. While the broader class of piperidine derivatives is known for a wide range of pharmacological activities, specific biological data for this compound is not extensively available in the public domain. This document aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound presents as a pale yellow solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Melting Point | 104-106 °C | [2] |

| Boiling Point (Predicted) | 363.5 ± 25.0 °C | [2] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [2] |

| Solubility | 19.9 µg/mL (at pH 7.4) | [3] |

| pKa (Predicted) | 1.92 ± 0.20 | [2] |

| CAS Number | 6574-15-8 | [2] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. The following sections provide key spectral information.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.07 (d, J = 9 Hz) | Doublet | 2H | Ar-H (ortho to NO₂) |

| 6.77 (d, J = 9 Hz) | Doublet | 2H | Ar-H (ortho to piperidine) |

| 3.43 (t, J = 3 Hz) | Triplet | 4H | -CH₂- (adjacent to N) |

| 1.67 (m) | Multiplet | 6H | -CH₂- (piperidine ring) |

Solvent: CDCl₃, Frequency: 300 MHz[4]

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.28 | C (aromatic, attached to N) |

| 137.70 | C (aromatic, attached to NO₂) |

| 126.27 | 2C (aromatic, CH) |

| 112.20 | 2C (aromatic, CH) |

| 48.72 | 2C (-CH₂-, adjacent to N) |

| 25.66 | 2C (-CH₂-, piperidine ring) |

| 24.61 | C (-CH₂-, piperidine ring) |

Solvent: CDCl₃, Frequency: 75 MHz

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.

| m/z | Interpretation |

| 206 | Molecular Ion [M]⁺ |

| 176 | [M - NO]⁺ |

| 160 | [M - NO₂]⁺ |

| 132 | [C₉H₁₀N]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with piperidine.

Materials:

-

1-Chloro-4-nitrobenzene

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water (distilled)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.

Biological Activity and Signaling Pathways

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[5] These activities are often attributed to the ability of piperidine-containing molecules to modulate various cellular signaling pathways, such as STAT-3, NF-κB, and PI3K/Akt.

However, a comprehensive search of the current scientific literature did not yield specific studies detailing the biological activities or the direct modulation of signaling pathways by this compound itself. One study has reported the synthesis of a dimethoxy derivative of this compound as a precursor for potent bioreductive anti-cancer agents, suggesting the potential for this chemical scaffold in oncology research.[1] Further investigation is required to elucidate the specific pharmacological profile of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidine (CAS: 6574-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperidine, a key chemical intermediate with the CAS number 6574-15-8. The document details its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. A significant application of this compound is its role as a precursor in the synthesis of the anticoagulant drug Apixaban. While extensive data on its chemical characteristics are available, specific biological and toxicological studies on this compound are not widely reported in publicly accessible literature. This guide aims to serve as a valuable resource for professionals in research and development who are working with this compound.

Physicochemical Properties

This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 6574-15-8 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Melting Point | 104-106 °C | N/A |

| Boiling Point | 363.5 °C at 760 mmHg | N/A |

| Appearance | Orange-yellow solid | N/A |

| Solubility | Information not readily available | N/A |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Source |

| ¹H NMR (400 MHz, CDCl₃) | 8.08–8.11 (d, J = 12.0 Hz, 2H), 6.77–6.80 (d, J = 12.0 Hz, 2H), 3.50 (m, 4H), 1.69 (m, 6H) | N/A |

| ¹³C NMR (100 MHz, CDCl₃) | 154.90, 137.41, 126.15, 112.48, 112.30, 48.38, 25.19, 24.24 | N/A |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of this compound.[1] The electron ionization (EI) mass spectrum is available through the NIST WebBook.[1]

Infrared (IR) Spectroscopy

Specific infrared spectroscopy data for this compound was not found in the performed searches. However, characteristic peaks would be expected for the aromatic nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, and aliphatic C-H stretching.

Synthesis and Reactivity

This compound is primarily synthesized via nucleophilic aromatic substitution. Its reactivity is characterized by the chemistry of the piperidine ring and the nitrophenyl group.

Synthetic Protocol

A common and efficient method for the synthesis of this compound involves the reaction of p-nitrochlorobenzene with piperidine.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

p-Nitrochlorobenzene (1.0 eq)

-

Piperidine (2.0 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

-

Procedure:

-

A mixture of p-nitrochlorobenzene, piperidine, and sodium carbonate is heated to reflux under a nitrogen atmosphere for 3 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Water is added to the reaction mixture.

-

The resulting solid is collected by filtration.

-

The collected solid is slurried in water again to afford this compound as an orange-yellow solid.

-

-

Yield: 98%

Reactivity

The chemical reactivity of this compound is influenced by its functional groups. The nitro group can be reduced to an amine, which is a key step in the synthesis of more complex molecules like Apixaban.[2] The electron-withdrawing nature of the nitrophenyl group also influences the reactivity of the piperidine ring.

Applications in Drug Development

The most prominent application of this compound is as a crucial intermediate in the synthesis of the direct oral anticoagulant, Apixaban.[2]

Biological and Toxicological Information

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties and synthetic routes. Its significance is underscored by its role in the manufacturing of the blockbuster anticoagulant, Apixaban. While its chemical profile is well-documented, a gap exists in the understanding of its specific biological and toxicological properties. This guide provides a consolidated resource for professionals requiring technical information on this compound, while also highlighting areas where further research may be warranted, particularly if there is potential for human exposure during manufacturing processes.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(4-Nitrophenyl)piperidine

Abstract: This document provides a comprehensive technical overview of 1-(4-nitrophenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a recognized "privileged structure" in drug discovery, this compound serves as a versatile building block for the synthesis of novel therapeutic agents and other specialty chemicals.[1][2] This guide details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis and outlines a general workflow for the evaluation of its biological potential, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a piperidine ring N-substituted with a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group on the phenyl ring and the saturated heterocyclic piperidine moiety defines its chemical reactivity and potential biological interactions. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6574-15-8 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4][5] |

| Molecular Weight | 206.24 g/mol | [3][6] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 104-106 °C | [3][6] |

| Boiling Point | 363.5 ± 25.0 °C (Predicted) | [6] |

| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [6] |

Spectroscopic and Analytical Data

The structural confirmation of this compound is established through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly crucial for elucidating its molecular architecture.

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine ring. The downfield shift of the aromatic protons is indicative of the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon spectrum confirms the presence of eleven distinct carbon environments, corresponding to the molecular formula.

-

HRMS: High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Conditions | Key Signals and Interpretation |

| ¹H NMR | 300 MHz, CDCl₃ | δ 8.05-8.09 (m, 2H, Ar-H ortho to NO₂), 6.76-6.79 (m, 2H, Ar-H meta to NO₂), 3.43 (m, 4H, -CH₂-N-CH₂- of piperidine), 1.68 (m, 6H, other piperidine -CH₂-)[3] |

| ¹³C NMR | 75 MHz, CDCl₃ | δ 155.28, 137.70, 126.27 (2C), 112.20 (2C), 48.72 (2C), 25.66 (2C), 24.61[3] |

| HRMS-ESI | [M+H]⁺ | Calculated: 207.2490 (for C₁₁H₁₅N₂O₂), Measured: 207.2472[3] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The general reactivity of the molecule is dictated by its two main functional components: the piperidine ring, which can undergo N-alkylation or oxidation, and the nitrophenyl group, where the nitro moiety can be reduced to an amine, providing a route to further functionalization.

A common and efficient method for synthesizing this compound involves the palladium-catalyzed reaction between 4-chloronitrobenzene and piperidine.[3]

Materials:

-

4-chloronitrobenzene (0.63 mmol)

-

Piperidine (0.75 mmol)

-

SS-Pd catalyst (containing 0.01 mmol Pd)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

A round-bottomed flask is charged with 4-chloronitrobenzene (100 mg, 0.63 mmol), piperidine (63.86 mg, 0.75 mmol), and the SS-Pd catalyst (284.5 mg).[3]

-

DMF is added as the solvent.[3]

-

The reaction mixture is heated to 80 °C and stirred magnetically for 6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the mixture is cooled to room temperature.[3]

-

The mixture is diluted with water and extracted three times with ethyl acetate.[3]

-

The combined organic layers are concentrated to obtain the crude product.[3]

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (90:10) eluent system to yield this compound as a pale yellow solid (86% yield).[3]

Biological Context and Potential Applications

The piperidine nucleus is a key structural motif in a wide range of pharmaceuticals and biologically active compounds, exhibiting properties such as anticancer, antiviral, and neuroprotective activities.[2][7] Compounds containing the piperidine moiety are known to interact with various biological targets. While specific signaling pathways for this compound are not extensively documented, its structure makes it a valuable candidate for screening in drug discovery programs. Its utility as a synthetic intermediate allows for the creation of diverse libraries of compounds for biological evaluation.[1]

A general workflow for assessing the biological activity of a novel synthetic compound like this compound is outlined below.

Conclusion

This compound is a well-characterized compound with defined physicochemical and spectroscopic properties. Its straightforward synthesis and the presence of reactive functional groups make it an important intermediate in the fields of medicinal chemistry and materials science. The established role of the piperidine scaffold in bioactive molecules underscores the potential of this and related compounds in future drug discovery and development efforts. This guide serves as a foundational resource for researchers working with this versatile molecular entity.

References

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6574-15-8 [chemicalbook.com]

- 4. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 5. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 6. 6574-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathways for 1-(4-nitrophenyl)piperidine, a key intermediate in pharmaceutical research and development. The document outlines the core methodologies, presents quantitative data for comparison, and provides detailed experimental protocols and mechanistic diagrams.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this compound is therefore of significant interest. The primary methods for its preparation involve the formation of a carbon-nitrogen bond between a piperidine moiety and a 4-nitrophenyl group. This guide focuses on the two most prevalent and effective strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The choice of pathway often depends on the available starting materials, desired scale, and tolerance to specific reaction conditions.

-

Nucleophilic Aromatic Substitution (SNAr): This classical and often cost-effective method relies on the reaction of an electron-deficient aromatic ring with a nucleophile. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the para position, activates the aryl halide towards nucleophilic attack by piperidine. The reaction proceeds via an addition-elimination mechanism.[1][2]

-

Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction, the Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to form a C-N bond between an aryl halide and an amine.[3][4] This method is known for its broad substrate scope and functional group tolerance, often providing high yields under relatively mild conditions.[3]

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes quantitative data from representative examples of the synthesis of this compound and analogous compounds via the SNAr and Buchwald-Hartwig pathways.

| Pathway | Starting Material (Aryl) | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SNAr | 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | None | Piperidine (reflux) | 120-130 | 2 | 76 | [5] |

| SNAr | 4-Chloronitrobenzene | Piperazine | K₂CO₃ | DMF | 80 | 8 | 95 | [6] |

| Buchwald-Hartwig | 4-Chloroanisole | Piperidine | Pd(OAc)₂ / XPhos / NaOtBu | Toluene | 100 | 0.25 | 43 | [7] |

| Buchwald-Hartwig | 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl / NaOtBu | Toluene | 100 | 0.33 | 93 | [7] |

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) Protocol

This protocol is a generalized procedure based on the reaction of a 4-halo-nitrobenzene with piperidine.

Materials:

-

4-Halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) (1.0 equiv)

-

Piperidine (2.0-4.0 equiv)

-

Potassium carbonate (K₂CO₃) (optional, as base, 1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-halonitrobenzene, piperidine, and the chosen solvent. If using a base like K₂CO₃, it should also be added at this stage.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base was used, filter the mixture.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Buchwald-Hartwig Amination Protocol

This protocol provides a general guideline for the palladium-catalyzed coupling of a 4-halonitrobenzene with piperidine.

Materials:

-

4-Halonitrobenzene (e.g., 4-chloro- or 4-bromo-nitrobenzene) (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 equiv)

-

Phosphine ligand (e.g., XPhos, SPhos) (0.04 equiv)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Ethyl acetate (for extraction)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the palladium source, the phosphine ligand, and the sodium tert-butoxide.[8]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed toluene via syringe, followed by the 4-halonitrobenzene and piperidine.[8]

-

Heat the reaction mixture to 100 °C with vigorous stirring.[8] Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.[8]

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford pure this compound.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Workflows

Caption: General Experimental Workflow for SNAr Synthesis.

Caption: General Experimental Workflow for Buchwald-Hartwig Synthesis.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-(4-Nitrophenyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Nitrophenyl)piperidine, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectral data and the experimental protocols utilized for their acquisition. All quantitative data are presented in structured tables for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.07 | d, J = 9 Hz | 2H | Aromatic CH (ortho to NO₂) |

| 6.77 | d, J = 9 Hz | 2H | Aromatic CH (meta to NO₂) |

| 3.43 | t, J = 3 Hz | 4H | -N-CH₂- (piperidine) |

| 1.67 | m | 6H | -CH₂- (piperidine) |

Source: Royal Society of Chemistry, Electronic Supplementary Information.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Quaternary Aromatic C-NO₂ |

| ~140 | Quaternary Aromatic C-N |

| ~126 | Aromatic CH (ortho to NO₂) |

| ~112 | Aromatic CH (meta to NO₂) |

| ~50 | -N-CH₂- (piperidine) |

| ~25 | -CH₂- (piperidine, meta to N) |

| ~24 | -CH₂- (piperidine, para to N) |

Note: The chemical shifts are estimated based on typical values for similar structures and data for related compounds.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of organic compounds like this compound.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 300 MHz NMR spectrometer is utilized for ¹H NMR data acquisition.

-

Data Acquisition: The spectrum is acquired at room temperature. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single peaks for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (piperidine) |

| ~1590, ~1490 | Strong | Aromatic C=C stretch |

| ~1500, ~1330 | Strong | Asymmetric & Symmetric NO₂ stretch |

| ~1250 | Strong | Aromatic C-N stretch |

| ~1110 | Medium | Aliphatic C-N stretch (piperidine) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Note: The absorption bands are estimated based on characteristic infrared group frequencies and data from similar compounds.

Experimental Protocol for FT-IR Spectroscopy

The following outlines a typical procedure for obtaining an FT-IR spectrum.

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 206 | High | Molecular Ion [M]⁺ |

| 176 | Moderate | [M - NO]⁺ |

| 160 | Moderate | [M - NO₂]⁺ |

| 134 | Moderate | |

| 106 | High | |

| 77 | Moderate | [C₆H₅]⁺ |

Source: NIST Chemistry WebBook.[2]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum via electron ionization.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion). This is known as Electron Ionization (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Experimental Workflow

The characterization of this compound follows a logical workflow to ensure a comprehensive understanding of its chemical structure and properties.

Caption: A workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)piperidine

This guide provides an in-depth overview of the melting and boiling points of 1-(4-Nitrophenyl)piperidine, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for property determination, and logical diagrams to illustrate core concepts.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization and purity assessment of chemical compounds. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Melting Point | 104-106°C | [1][2] |

| Melting Point | 104-105°C | [3] |

| Boiling Point | 363.5 ± 25.0 °C (Predicted) | [1][2] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points, applicable to compounds such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid.[4] A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[5]

-

Glass capillary tubes (one end sealed)[6]

-

Thermometer

-

Mortar and pestle (for sample pulverization)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry, as moisture can depress the melting point.[6] Pulverize a small amount of the crystalline solid into a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[5][6] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate measurement.[5][6]

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.[5][6]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[6] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[5]

-

Recording the Melting Range: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2. A narrow melting range (0.5-2°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[5]

-

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, especially with small sample volumes, the Thiele tube method is highly effective.[7] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]

Apparatus:

-

Thermometer

-

Small test tube (e.g., Durham tube)[7]

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.[7][10]

-

Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the small test tube.[9][11] Place a capillary tube, with its sealed end pointing upwards, into the test tube.[7][8]

-

Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7][8]

-

Heating: Immerse the assembly into the Thiele tube, with the thermometer bulb positioned in the center of the main tube.[7] Gently heat the side arm of the Thiele tube with a burner.[7][8] The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[8]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[7][8]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7][8]

Visualized Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflows and key theoretical concepts.

References

- 1. This compound CAS#: 6574-15-8 [m.chemicalbook.com]

- 2. 6574-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 6574-15-8 [chemicalbook.com]

- 4. westlab.com [westlab.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chymist.com [chymist.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Solubility Profile of 1-(4-Nitrophenyl)piperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Nitrophenyl)piperidine in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a detailed qualitative assessment based on the physicochemical properties of the compound and its structural analogues. Furthermore, this guide presents detailed experimental protocols for the gravimetric and UV-spectrophotometric determination of solubility, enabling researchers to generate precise quantitative data tailored to their specific laboratory conditions. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development activities involving this compound, particularly in the areas of reaction chemistry, formulation development, and analytical method development.

Introduction

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields. Solubility data is critical for designing and optimizing chemical reactions, developing purification strategies such as crystallization, and formulating products for toxicological and pharmacological studies.

This guide addresses the current gap in publicly available quantitative solubility data for this compound in common organic solvents. While a single data point for aqueous solubility at pH 7.4 is available, this is often insufficient for the needs of organic chemists and drug developers.[1] To empower researchers, this document provides a qualitative solubility profile and detailed, actionable protocols for determining precise solubility values.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding and predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | 104-106 °C | |

| Aqueous Solubility (pH 7.4) | 19.9 µg/mL | [1] |

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative solubility profile for this compound in various organic solvents can be predicted based on the principle of "like dissolves like" and the known solubility of its parent compound, piperidine. Piperidine is known to be soluble in a wide range of organic solvents. The presence of the polar nitro group and the nonpolar phenyl and piperidine rings in this compound suggests a nuanced solubility profile. Table 2 provides a predicted qualitative solubility profile.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol | High | The nitro group and the nitrogen atom of the piperidine ring can participate in hydrogen bonding with protic solvents. |

| Aprotic Polar Solvents | Acetone, Dichloromethane | Moderate to High | The polarity of these solvents should effectively solvate the polar regions of the this compound molecule. |

| Non-polar Solvents | Ethyl Acetate | Moderate | While less polar, ethyl acetate should still be able to solvate the molecule to a reasonable extent due to its ester functionality. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, evaporating a known volume of the solution to dryness, and weighing the resulting solute residue.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Ensure that undissolved solid is present at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) can be used.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

-

Evaporation and Weighing:

-

Evaporate the solvent from the dish in a fume hood or a rotary evaporator. Gentle heating may be applied if the solvent is non-flammable and the compound is thermally stable.

-

Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

UV-Spectrophotometric Method for Solubility Determination

The UV-spectrophotometric method is a sensitive technique suitable for compounds that absorb ultraviolet or visible light. It requires the generation of a calibration curve to relate absorbance to concentration.

Experimental Protocol:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.

-

-

Generation of a Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare and equilibrate a saturated solution of this compound in the organic solvent.

-

-

Phase Separation and Sample Collection:

-

Follow step 3 as described in the gravimetric method to allow the undissolved solid to settle.

-

Withdraw a small aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

-

Sample Dilution and Analysis:

-

Dilute the collected supernatant with a known volume of the solvent to ensure that the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent.

-

Conclusion

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3][4] Its remarkable prevalence across a wide spectrum of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[5][6][7] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in a well-defined three-dimensional orientation, allows for meticulous optimization of drug-target interactions.[3] This inherent versatility has led to the successful development of piperidine-containing drugs targeting a diverse array of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][2][8][9]

This technical guide provides a comprehensive exploration of piperidine derivatives in medicinal chemistry, with a focus on their application as anticancer, anti-Alzheimer's, and analgesic agents. We will delve into their structure-activity relationships (SAR), present quantitative data to illustrate their potency and efficacy, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide will feature visualizations of key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

Piperidine Derivatives in Oncology

The piperidine moiety is a key structural feature in numerous anticancer drugs, contributing to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.[2][10] A significant number of these compounds function as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[11][12]

Quantitative Structure-Activity Relationship (SAR) Data: Anticancer Activity

The cytotoxic activity of piperidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following table summarizes the in vitro activity of selected piperidine-containing anticancer agents.

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/GI50 (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [13] |

| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [13] | ||

| HCT116 (Colon) | - | [13] | ||

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast) | Dibenzo[b,f]thiepin and piperidine moieties | - | [10][14] |

| MCF-7 (Breast) | - | [10][14] | ||

| Compound 17a | PC3 (Prostate) | Piperidine derivative targeting Androgen Receptor signaling | Concentration-dependent inhibition | [14] |

| Nitrosourea derivatives of piperidine | L1210 leukemia | N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate | Good activity | [15] |

| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | CHK1 | (S)-piperidine-3-yl urea | 0.008 | [16] |

| 3,4,6-Trisubstituted piperidine derivative (E22) | Akt1 | 3,4,6-trisubstituted piperidine | Potent inhibition | [17] |

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[11][18] Many piperidine-based anticancer agents are designed to inhibit key kinases within this pathway, such as PI3K and Akt.[13][17]

Experimental Protocol: Synthesis of a Piperidine Anticancer Agent Precursor

This protocol describes a multi-step synthesis of key intermediates for the preparation of tetracyclic bis-piperidine alkaloids, which have shown antiproliferative potency.[9]

Synthesis of Organostannane Intermediate: [9]

-

Mitsunobu Reaction: React the starting alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of a suitable nucleophile to achieve inversion of stereochemistry.

-

Gabriel Synthesis: Convert the resulting product to a primary amine using phthalimide and subsequent hydrazinolysis.

-

Michael Addition: Perform a conjugate addition of the amine to an α,β-unsaturated carbonyl compound.

-

Claisen Condensation: Cyclize the product from the Michael addition to form a β-keto ester.

-

Vinyl Triflate Formation: Convert the ketone to a vinyl triflate using a triflating agent.

-

Reduction: Reduce the ester functionality to an alcohol.

-

Silyl Ether Protection: Protect the alcohol as a silyl ether (e.g., TBS).

-

Stille Coupling Precursor Formation: Introduce the stannane moiety via a palladium-catalyzed reaction with a distannane reagent.

Synthesis of Iodoenamine Intermediate: [9]

-

Protection: Protect the amine functionality of a piperidine precursor (e.g., with a Boc group).

-

Reduction: Reduce a carbonyl group to an alcohol.

-

Elimination: Dehydrate the alcohol to form an alkene.

-

Iodination: Introduce an iodine atom at the double bond.

-

Alpha Alkylation: Alkylate the carbon alpha to the nitrogen.

Piperidine Derivatives for Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[19][20] Several potent and selective AChE inhibitors are based on the piperidine scaffold, with donepezil being a prominent example.[21][22]

Quantitative Structure-Activity Relationship (SAR) Data: Acetylcholinesterase Inhibition

The inhibitory potency of piperidine derivatives against AChE is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | [19][23] |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 nM | [19][22] |

| 1-Benzyl-4-[2-[4-(benzoylamino)phthali mido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | [19] |

| 1-Benzoylpiperidine derivative (Compound 21) | BChE | 6.16 ± 0.29 µM | [19] |

| Phthalimide-piperazine derivatives (4a-4e) | AChE | 16.42 ± 1.07 µM to 63.03 ± 4.06 µM | [21] |

Signaling Pathway: Cholinergic Neurotransmission

Inhibition of AChE by piperidine derivatives increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.[19][20][21]

Principle: [19] The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Test compound solution

-

-

Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm at multiple time points using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Piperidine Derivatives as Analgesics

Piperidine-based structures are central to the development of potent analgesics, particularly those that target opioid receptors.[2][8] The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency, selectivity, and reduce side effects.[8]

Quantitative Structure-Activity Relationship (SAR) Data: Opioid Receptor Binding

The binding affinity (Ki) of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity.

| Compound | Receptor | Ki (nM) | Reference |

| Sufentanil | µ-opioid | 0.138 | [24] |

| Fentanyl | µ-opioid | 1-100 (range) | [8][24] |

| Morphine | µ-opioid | 1-100 (range) | [8][24] |

| Pethidine (Meperidine) | µ-opioid | >100 | [24] |

| 4-substituted piperidine and piperazine compounds | MOR | 0.29 - 29 | [25] |

| DOR | 6.6 - 150 | [25] |

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are GPCRs that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia.[1][3][6][26]

Experimental Workflow: Screening for Analgesic Activity

A common in vivo method for assessing the analgesic potential of new compounds is the tail-flick test.

Piperidine Derivatives in Psychiatry

Piperidine derivatives have also made a significant impact in the treatment of psychiatric disorders, particularly schizophrenia. Many antipsychotic drugs incorporate a piperidine moiety, which is often crucial for their interaction with dopamine D2 receptors.[27][28]

Quantitative Structure-Activity Relationship (SAR) Data: Dopamine Receptor Binding

The affinity of piperidine derivatives for dopamine receptors is a key factor in their antipsychotic activity.

| Compound | Receptor | Ki (nM) | Reference |

| Haloperidol | D2 | 1.5 | - |

| Risperidone | D2 | 3.1 | - |

| N-phenylpiperazine analogs | D3 | Nanomolar affinity with ~500-fold D3 vs. D2 selectivity | [29] |

| 1,4-disubstituted piperazine-based compounds | D2 | up to 53 | [30] |

Signaling Pathway: Dopamine D2 Receptor

Antipsychotic drugs that are piperidine derivatives often act as antagonists or partial agonists at the dopamine D2 receptor, modulating dopaminergic neurotransmission.[28][31][32]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

Radioligand binding assays are fundamental for determining the affinity of new compounds for dopamine receptors.[29][33]

Materials: [33]

-

Dopamine D2 receptor membrane preparation (from cell lines or animal brain tissue)

-

Radiolabeled ligand (e.g., [³H]Spiperone)

-

Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure (Competitive Binding): [29][33]

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add the D2 receptor membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its structural and chemical properties provide a robust framework for the development of potent and selective modulators of a wide range of biological targets. The examples provided in this guide for anticancer, anti-Alzheimer's, and analgesic applications represent just a fraction of the vast therapeutic potential of piperidine derivatives. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that the piperidine ring will remain a central and privileged motif in the ongoing quest for novel and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]

- 6. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents | ScholarWorks [scholarworks.calstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. ijpsi.org [ijpsi.org]

- 21. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. zenodo.org [zenodo.org]

- 25. researchgate.net [researchgate.net]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 27. researchgate.net [researchgate.net]

- 28. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 29. mdpi.com [mdpi.com]

- 30. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic compounds (NACs) represent a significant class of organic molecules characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. These compounds are pivotal in numerous industrial applications, ranging from the synthesis of explosives and pesticides to their use as precursors for dyes, polymers, and a wide array of pharmaceuticals.[1][2][3] Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, dictate their chemical reactivity, biological activity, and environmental fate.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of NACs, methodologies for their analysis, and insights into their roles in toxicology and drug development.

Physical Characteristics

The physical state of nitroaromatic compounds can range from liquids to solids, influenced by molecular weight and the nature of other substituents on the aromatic ring.[5] Generally, they are characterized by high boiling points relative to their molecular weight, a consequence of their polarity and strong dipole-dipole interactions.[6] While nitroalkanes can be slightly water-soluble, nitroaromatic compounds are typically sparingly soluble in water but exhibit good solubility in organic solvents.[5][6][7][8]

Table 1: Physical Properties of Representative Nitroaromatic Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility ( g/100 mL) | Appearance |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | 0.19 (at 20°C) | Pale yellow, oily liquid[7][9] |

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 70-71 | ~300 (decomposes) | 0.027 (at 22°C) | Yellow crystalline solid |

| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 80.6 | 295 (explodes) | 0.013 (at 20°C) | Pale yellow crystalline solid |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 216 | 0.21 (at 20°C) | Yellow crystalline solid |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 97 | 194 (at 70 mmHg) | 1.35 (at 25°C) | Pale yellow solid[10] |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 279 (decomposes) | 1.6 (at 25°C) | Yellowish crystalline material[11] |

Chemical Characteristics

The chemistry of nitroaromatic compounds is dominated by the electronic properties of the nitro group. It is a powerful electron-withdrawing group, acting through both inductive and resonance effects, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.[3][4][12]

Reactivity and Acidity: The electron-withdrawing nature of the nitro group significantly increases the acidity of phenolic hydroxyl groups. Nitrophenols are considerably more acidic than phenol itself, as the resulting phenoxide ion is stabilized by delocalization of the negative charge onto the nitro group. This effect is most pronounced when the nitro group is in the ortho or para position.[13][14]

Redox Chemistry: The nitro group is readily reduced, a characteristic central to both the toxicological and therapeutic effects of these compounds.[3] The reduction can proceed through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding amine.[15][16] This stepwise reduction is fundamental to their mechanism of action as hypoxia-activated prodrugs and also to their mutagenic and carcinogenic properties.[15][17]

Table 2: Chemical Properties of Representative Nitroaromatic Compounds

| Compound | pKa (at 25°C) | One-Electron Reduction Potential (E¹₇, V vs. NHE at pH 7) | UV-Vis λmax (nm) |

| Phenol (for comparison) | 9.89[13] | - | 275[10] |

| 2-Nitrophenol | 7.17[13] | -0.45 | 275, 350 |

| 3-Nitrophenol | 8.28[13] | -0.42 | 275, 340[10] |

| 4-Nitrophenol | 7.15[11][13] | -0.48 | 318, 405 (in base) |

| Nitrobenzene | - | -0.486 | 268 |

| 2,4-Dinitrotoluene | - | -0.41 | 240 |

Note: Reduction potentials can vary based on experimental conditions.

Role in Drug Development: Hypoxia-Activated Prodrugs

The facile reduction of the nitro group under low-oxygen (hypoxic) conditions is a property exploited in cancer therapy.[17] Many solid tumors contain hypoxic regions that are resistant to conventional radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are designed to be inactive compounds that are selectively reduced by enzymes such as nitroreductases within these hypoxic tumor cells into potent cytotoxic agents.[17][18]

The activation mechanism typically involves the reduction of an electron-withdrawing nitro group to an electron-donating hydroxylamine or amine.[18][19] This electronic switch can trigger the release of a potent effector molecule, such as a DNA cross-linking agent, leading to selective cell death in the tumor's hypoxic core.[19]

Caption: Activation pathway of a nitroaromatic prodrug under hypoxic conditions.

Toxicology and Metabolism

Despite their therapeutic applications, many nitroaromatic compounds are toxic, with well-documented mutagenic and carcinogenic effects.[3] The mechanism of toxicity is intrinsically linked to their metabolic activation, which mirrors their therapeutic activation pathway.[3]

In biological systems, nitroreductase enzymes can reduce the nitro group in a stepwise fashion.[3] A one-electron reduction forms a nitro anion radical.[3] Under aerobic conditions, this radical can transfer its electron to molecular oxygen, generating a superoxide radical and regenerating the parent nitroaromatic compound in a process known as "futile cycling." This cycling leads to the production of reactive oxygen species (ROS) and induces significant oxidative stress.[3] Under anaerobic or hypoxic conditions, further reduction can occur, forming nitroso and hydroxylamine intermediates. These metabolites, particularly the hydroxylamine, are highly reactive and can form covalent adducts with cellular macromolecules like DNA, leading to genotoxicity.[15]

Caption: Bioactivation of nitroaromatics leading to cellular toxicity.

Experimental Protocols

Accurate analysis and synthesis are crucial for the study of nitroaromatic compounds. Below are representative protocols for their synthesis and analysis.

Synthesis Protocol: Nitration of Benzene to Nitrobenzene

This protocol describes a standard laboratory procedure for the electrophilic aromatic substitution to produce nitrobenzene.[20][21][22]

Materials:

-

Concentrated Nitric Acid (HNO₃): 35 mL

-

Benzene (C₆H₆): 30 mL[20]

-

500 mL Round-bottom flask

-

Reflux condenser

-

Separating funnel

-

Ice water bath

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

Procedure:

-

Preparation of Nitrating Mixture: Carefully add 40 mL of concentrated H₂SO₄ slowly to 35 mL of concentrated HNO₃ in a 500 mL round-bottom flask.[21] Cool the flask in an ice water bath during the addition to dissipate the heat generated.[21]

-

Addition of Benzene: While monitoring the temperature with a thermometer, slowly add 30 mL of benzene dropwise to the nitrating mixture.[20][21] Maintain the reaction temperature below 55-60°C by controlling the rate of addition and using the ice bath.[20][22]

-

Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the mixture in a water bath at 60°C for 45-60 minutes, shaking periodically to ensure proper mixing of the immiscible layers.[21][22]

-

Work-up: Cool the reaction mixture and pour it slowly into a beaker containing approximately 300 mL of cold water. The nitrobenzene will separate as a dense, oily yellow layer.

-

Separation and Washing: Transfer the mixture to a separating funnel. Separate the lower nitrobenzene layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally again with water.

-

Drying and Purification: Dry the crude nitrobenzene over anhydrous calcium chloride. The final product can be purified by distillation, collecting the fraction boiling at approximately 211°C.

Analytical Protocol: HPLC-UV Analysis of Nitroaromatics in Water

This protocol is based on EPA Method 8330B for the determination of nitroaromatic explosives in water.[23]

Objective: To separate and quantify various nitroaromatic compounds in an aqueous sample.

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Primary Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Confirmation Column: CN reversed-phase column.

-